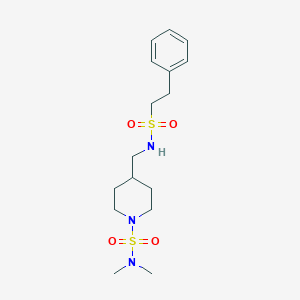

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” is a chemical compound with the molecular formula C16H27N3O4S2 and a molecular weight of 389.53. It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamides like “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” can be achieved through various methods. One common method involves the use of organometallic reagents and a novel sulfinylamine reagent . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . These methods provide primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis

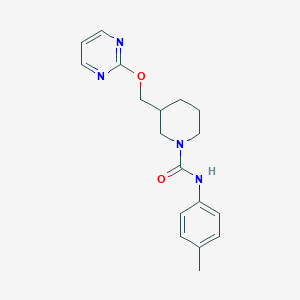

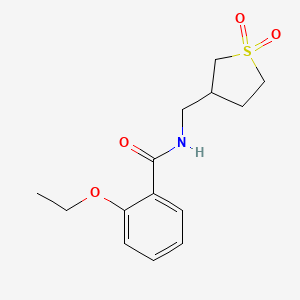

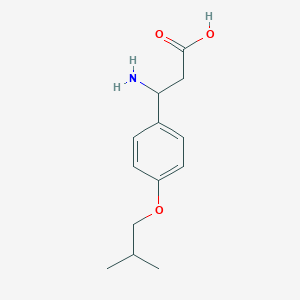

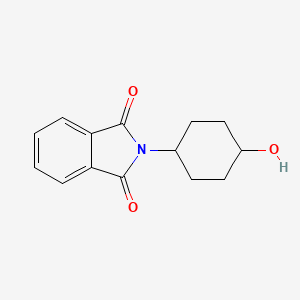

The molecular structure of “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” is complex, with a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Sulfonamides like “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” can undergo a variety of chemical reactions. For instance, they can be alkylated, acylated, or arylated to produce other sulfonamides . They can also be converted to the corresponding sulfonyl chlorides and fluorides by activation with pyrylium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide” can be determined using various analytical techniques. For instance, its molecular weight is 389.53 g/mol. Other properties such as solubility, melting point, boiling point, and stability can be determined using techniques such as mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Derivatives Synthesis : Sulfonamide derivatives, including those structurally related to "N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide," have been synthesized and tested for various biological activities. These compounds are synthesized through reactions involving amides of sulfonamido acids and sulfonamides, showcasing the diverse chemical modifications possible within this class of compounds (Catsoulacos & Camoutsis, 1980).

Chemical Structure Characterization : The chemical structures of newly synthesized sulfonamide compounds have been confirmed using various spectroscopic techniques, demonstrating the compound's potential for further biological and pharmacological evaluation (Ajani et al., 2013).

Biological and Pharmacological Applications

Antibacterial Activity : Sulfonamides, including variants synthesized from benzenesulfonamide precursors, have shown marked potency as antibacterial agents against organisms such as Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Enzyme Inhibition : A series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus were synthesized and found to have significant activity against enzymes like butyrylcholinesterase, showcasing their potential in developing treatments for conditions associated with enzyme dysfunction (Khalid et al., 2013).

Antitumor Activity : Research into sulfonamide derivatives containing functional groups like 5-fluorouracil and nitrogen mustard has led to the design and synthesis of compounds with potent antitumor activity and low toxicity, offering promising avenues for cancer treatment (Huang, Lin, & Huang, 2001).

Wirkmechanismus

Target of Action

The primary targets of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide are currently unknown. This compound belongs to the class of organosulfur compounds known as sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Mode of Action

The mode of action of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide Sulfonimidates, in general, have been found to act as alkyl transfer reagents to acids, alcohols, and phenols .

Biochemical Pathways

The biochemical pathways affected by N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide It is known that sulfonimidates can be utilized as intermediates to access other important organosulfur compounds .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide The pka values of similar compounds can be used to predict their reactivity, solubility, and other physical characteristics .

Action Environment

The action, efficacy, and stability of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide can be influenced by various environmental factors. For instance, sulfonimidates are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . This suggests that the environment’s temperature could influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S2/c1-18(2)25(22,23)19-11-8-16(9-12-19)14-17-24(20,21)13-10-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTGWYAHVYXDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)

![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)

![N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2600477.png)

![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)